Lysinoalanine (LAL) is a non-protein amino acid formed through chemical reactions during food processing, particularly under alkaline conditions and heat treatment. [, , ] It is a cross-linked amino acid derived from lysine and serine residues within proteins. [] LAL formation is a concern due to its potential to reduce protein digestibility and nutritional value, and its possible association with nephrocytotoxicity. [, ]
Lysinoalanine dihydrochloride is a cross-linked amino acid that is formed during the processing of proteins, particularly under alkaline conditions. It is a derivative of lysine, characterized by the presence of a unique lysinoalanine bond which can affect the nutritional and biological properties of proteins. This compound has garnered attention due to its implications in food science, biochemistry, and potential health effects.
Lysinoalanine is primarily formed during the Maillard reaction, which occurs when proteins are subjected to heat and alkaline conditions. It can also be found in processed foods, particularly those that have undergone extensive thermal treatment. Additionally, lysinoalanine is naturally present in some biological systems as a result of post-translational modifications of proteins .
Lysinoalanine dihydrochloride is classified as an amino acid derivative. Its chemical structure includes two hydrochloride groups, making it a salt form of lysinoalanine. The compound can be described as N6-(2-amino-2-carboxyethyl)-L-lysine hydrochloride salt, indicating its derivation from lysine with specific modifications .
The synthesis of lysinoalanine typically involves two main steps:
The synthesis can be optimized by controlling factors such as pH, temperature, and reaction time. High temperatures and elevated pH levels significantly enhance the formation rate of lysinoalanine . Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are often employed to monitor and quantify the synthesis process .
Lysinoalanine dihydrochloride features a unique cross-linking structure that can be represented as follows:
The structure consists of a lysine backbone with an additional ethylamine group linked through a double bond formed with dehydroalanine. The presence of two hydrochloride ions contributes to its solubility in water and influences its reactivity .
The molecular structure can be analyzed using various spectroscopic techniques including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which provide insights into the functional groups present and their interactions within the molecule .
Lysinoalanine undergoes several chemical reactions that are significant for its functionality:
The reactivity of lysinoalanine can be influenced by environmental factors such as pH and temperature, affecting its stability and interactions with other compounds in biological systems.
The mechanism by which lysinoalanine exerts its effects involves:
Studies have shown that high concentrations of lysinoalanine correlate with decreased nutritional quality in processed foods, suggesting that its formation should be monitored during food processing .
Relevant analyses often include quantification using chromatographic methods such as high-performance liquid chromatography (HPLC) or GC-MS to determine concentrations in food products or biological samples .
Lysinoalanine dihydrochloride has several applications in scientific research:
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